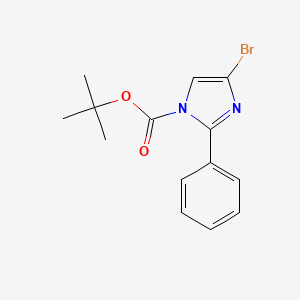

1-Boc-4-bromo-2-phenyl-1H-imidazole

説明

1-Boc-4-bromo-2-phenyl-1H-imidazole is a substituted imidazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a bromine atom at position 4, and a phenyl group at position 2. The Boc group enhances stability during synthetic processes, particularly in reactions involving nucleophiles or acidic/basic conditions, while the bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The phenyl substituent at position 2 contributes steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is pivotal in medicinal chemistry and materials science as a precursor for functionalized imidazoles .

特性

分子式 |

C14H15BrN2O2 |

|---|---|

分子量 |

323.18 g/mol |

IUPAC名 |

tert-butyl 4-bromo-2-phenylimidazole-1-carboxylate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(15)16-12(17)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChIキー |

MCQPORHYQGQWGL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1C2=CC=CC=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of “MFCD32642065” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of “MFCD32642065” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to isolate the compound in its pure form.

化学反応の分析

Types of Reactions

“MFCD32642065” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD32642065” are carried out under specific conditions that optimize the yield and selectivity of the desired products. Common reagents include acids, bases, solvents, and catalysts that are chosen based on the nature of the reaction and the desired outcome.

Major Products Formed

The major products formed from the reactions of “MFCD32642065” depend on the type of reaction and the reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound while exhibiting different chemical and physical properties.

科学的研究の応用

“MFCD32642065” has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the therapeutic potential of “MFCD32642065” in treating various diseases and conditions.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism by which “MFCD32642065” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole ()

- Substituents : A sulfonyl group at position 1 and a methyl group at position 3.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity at the bromine site compared to the Boc group, which is moderately electron-withdrawing but sterically bulky. This makes the sulfonyl derivative more reactive in nucleophilic substitution reactions.

- Applications : Sulfonyl groups are often used to modulate solubility and binding affinity in drug design, whereas Boc-protected imidazoles are preferred for stepwise synthesis requiring deprotection .

4-Bromo-1-(4-fluorophenyl)-1H-imidazole ()

- Substituents : A fluorophenyl group at position 1 and bromine at position 4.

- Key Differences : The fluorophenyl group introduces electronegativity, directing electrophilic substitution reactions differently than the phenyl group in the target compound. The absence of a Boc group increases NH reactivity, making this compound prone to unwanted side reactions unless protected.

- Applications : Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, whereas Boc protection enables controlled functionalization .

2-(4-Bromophenyl)-1H-imidazole ()

- Key Differences : The unprotected NH at position 1 limits its use in reactions requiring selective bromine substitution. The bromophenyl group at position 2 alters electronic distribution, reducing steric hindrance compared to the target compound’s phenyl at position 2.

- Applications : Simpler structure for rapid derivatization but less stability in acidic conditions .

Physical and Spectral Properties

Molecular Weight and Elemental Analysis

*Calculated values based on molecular formula.

Key Observations :

- Bulkier substituents (e.g., biphenylmethyl in ) reduce solubility in polar solvents compared to Boc-protected derivatives.

- Fluorine in ’s compound lowers melting points due to reduced intermolecular forces, whereas Boc groups increase thermal stability .

Cross-Coupling Reactions

- The bromine atom in 1-Boc-4-bromo-2-phenyl-1H-imidazole undergoes Suzuki coupling with aryl boronic acids to generate biaryl derivatives, a reaction less efficient in sulfonyl-substituted analogs () due to electron-withdrawing effects .

- In contrast, benzimidazole derivatives () require harsher conditions for functionalization due to fused aromatic systems .

Structural Analysis and Crystallography

- Compounds like 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () exhibit crystallographic packing influenced by phenyl substituents, whereas Boc groups introduce steric constraints that disrupt π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。